molecular formula C27H33N3O4 B14939604 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethanone

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethanone

Cat. No.: B14939604
M. Wt: 463.6 g/mol
InChI Key: KXCDMETUQIWSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound with a unique structure that combines a benzodioxole moiety, a piperazine ring, and a quinoline derivative

Preparation Methods

The synthesis of 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE typically involves multiple steps, starting with the preparation of the benzodioxole and quinoline intermediates. These intermediates are then coupled using a piperazine linker. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium on carbon, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in the active site of enzymes, while the piperazine ring can form hydrogen bonds with amino acid residues. The quinoline derivative may also play a role in stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE include:

Properties

Molecular Formula

C27H33N3O4

Molecular Weight

463.6 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone

InChI

InChI=1S/C27H33N3O4/c1-19-15-27(2,3)30(23-7-6-21(32-4)14-22(19)23)26(31)17-29-11-9-28(10-12-29)16-20-5-8-24-25(13-20)34-18-33-24/h5-8,13-15H,9-12,16-18H2,1-4H3

InChI Key

KXCDMETUQIWSJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.